

physicochemical properties of piperazine adipate for research

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Compound of Interest

Compound Name: *Piperazine Adipate*

Cat. No.: *B147277*

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An In-depth Technical Guide to the Physicochemical Properties of **Piperazine Adipate** for Research Professionals

Introduction

Piperazine adipate, a salt formed from the equimolar combination of piperazine and adipic acid, is a compound of interest in pharmaceutical and veterinary research, primarily for its anthelmintic properties.^[1] Its mechanism of action involves paralyzing parasitic worms, which allows the host to expel them.^{[2][3]} A thorough understanding of its physicochemical properties is fundamental for researchers in drug development, formulation, and analytical sciences to ensure its effective and safe application. This guide provides a detailed overview of these properties, complete with experimental protocols and visual workflows.

General and Chemical Properties

Piperazine adipate is a white crystalline powder that is odorless and has a slightly acidic taste.^{[1][4]} It is formed from the reaction of piperazine, a cyclic secondary amine, and adipic acid, a dicarboxylic acid.^[2]

| Property | Value | Reference |
|----------------------|---------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number | 142-88-1 | [2] [5] |
| Molecular Formula | C ₁₀ H ₂₀ N ₂ O ₄ | [1] [5] |
| Molecular Weight | 232.28 g/mol | [1] [2] |
| IUPAC Name | hexanedioic acid;piperazine | [2] |
| Synonyms | Adiprazine, Vermicompren, Entacyl | [1] [6] |
| Physical Description | Odorless, white crystalline powder or solid | [1] [2] [4] |
| Taste | Slightly acid taste | [1] [4] |

Thermodynamic and Solubility Properties

The thermodynamic and solubility characteristics of **piperazine adipate** are crucial for its formulation and delivery.

| Property | Value | Reference |
|------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Melting Point | ~250-257 °C (with decomposition) | [1][4][5] |
| Water Solubility | 10 to 50 mg/mL at 17.2 °C (63 °F) | [1][2][6] |
| Other Solubilities | Soluble in acetic acid; Practically insoluble in ethanol, acetone, and diethyl ether.[4] Soluble in DMSO.[3] | [3][4] |
| pH of Aqueous Solution | 5.0 - 6.0 (for a 1 in 20 or 5% solution) | [1][2][4] |
| pKa (Piperazine Base) | pKa1: 5.33 - 5.35, pKa2: 9.73 | [7][8][9] |
| Stability | Stable under recommended storage conditions. May be light-sensitive.[5][10] | [5][10] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of **piperazine adipate** in a research setting.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard guidelines for determining the solubility of active pharmaceutical ingredients (APIs).[11][12]

Objective: To determine the concentration of **piperazine adipate** in a saturated solution at a specific temperature and pH.

Materials:

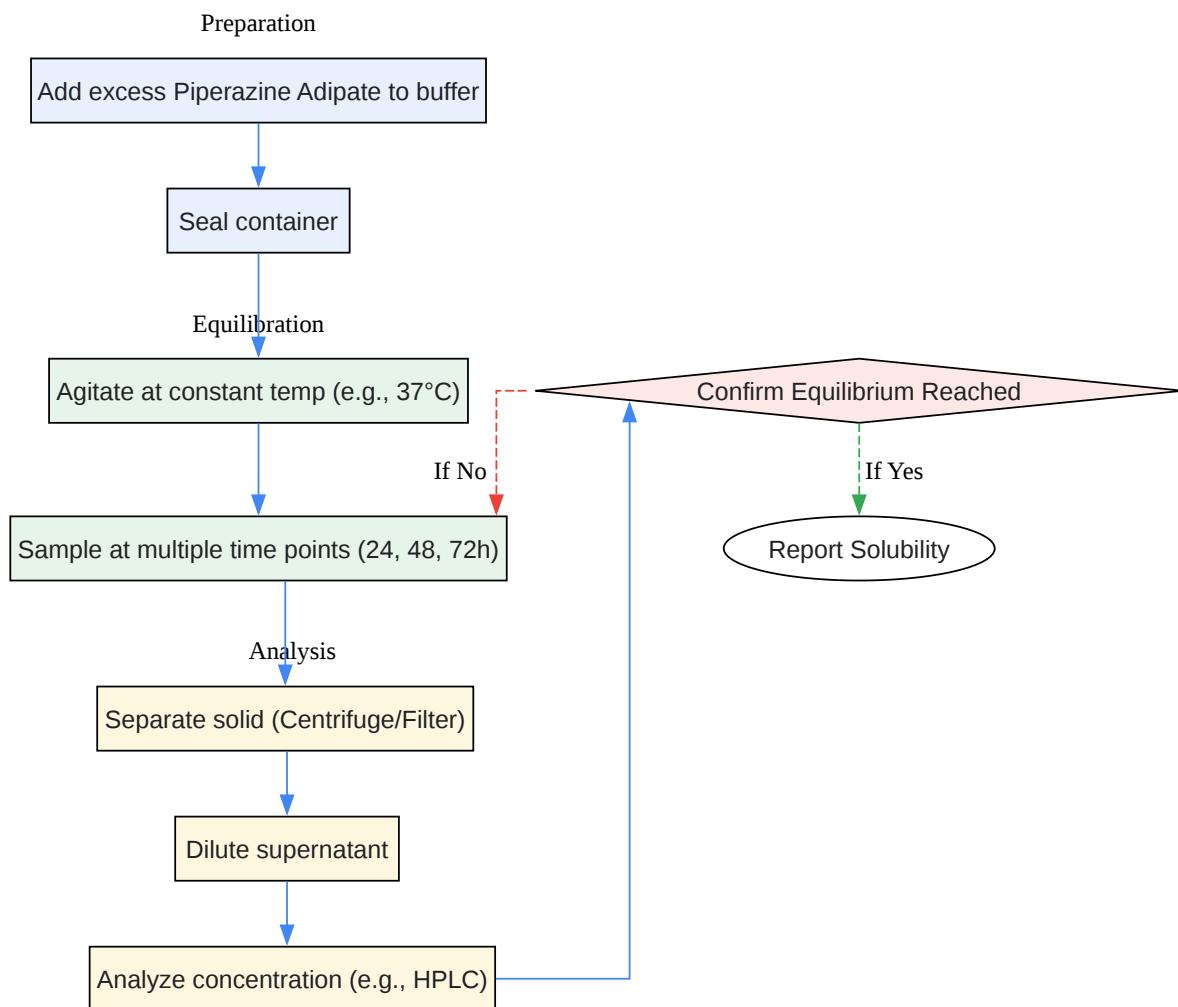
- **Piperazine adipate**

- pH buffers (e.g., pH 1.2, 4.5, 6.8)
- Deionized water
- Shaking incubator or water bath
- Centrifuge
- Validated analytical method (e.g., HPLC-UV, spectrophotometry)
- Volumetric flasks, pipettes

Procedure:

- Add an excess amount of **piperazine adipate** to a known volume of the desired solvent (e.g., pH 6.8 buffer) in a suitable container. The excess solid should be clearly visible.
- Seal the container to prevent solvent evaporation.
- Place the container in a shaking incubator set to a constant temperature (e.g., 37 ± 1 °C).
[\[11\]](#)
- Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[\[11\]](#)
- After agitation, allow the suspension to settle.
- Carefully withdraw an aliquot of the supernatant.
- Separate the undissolved solid from the solution by centrifugation or filtration.[\[11\]](#)
- Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation.
- Analyze the concentration of **piperazine adipate** in the diluted solution using a validated analytical method.
- Repeat the concentration measurement at different time points (e.g., 24, 48, 72h) until sequential measurements are consistent (e.g., within 10%), indicating that equilibrium has

been reached.[11]



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Caption: Workflow for Equilibrium Solubility Determination.

Determination of pKa by Potentiometric Titration

This method is widely used for its simplicity and precision in determining the dissociation constants of weak acids and bases.[\[9\]](#)[\[13\]](#)[\[14\]](#)

Objective: To determine the pKa values of the piperazine moiety in **piperazine adipate**.

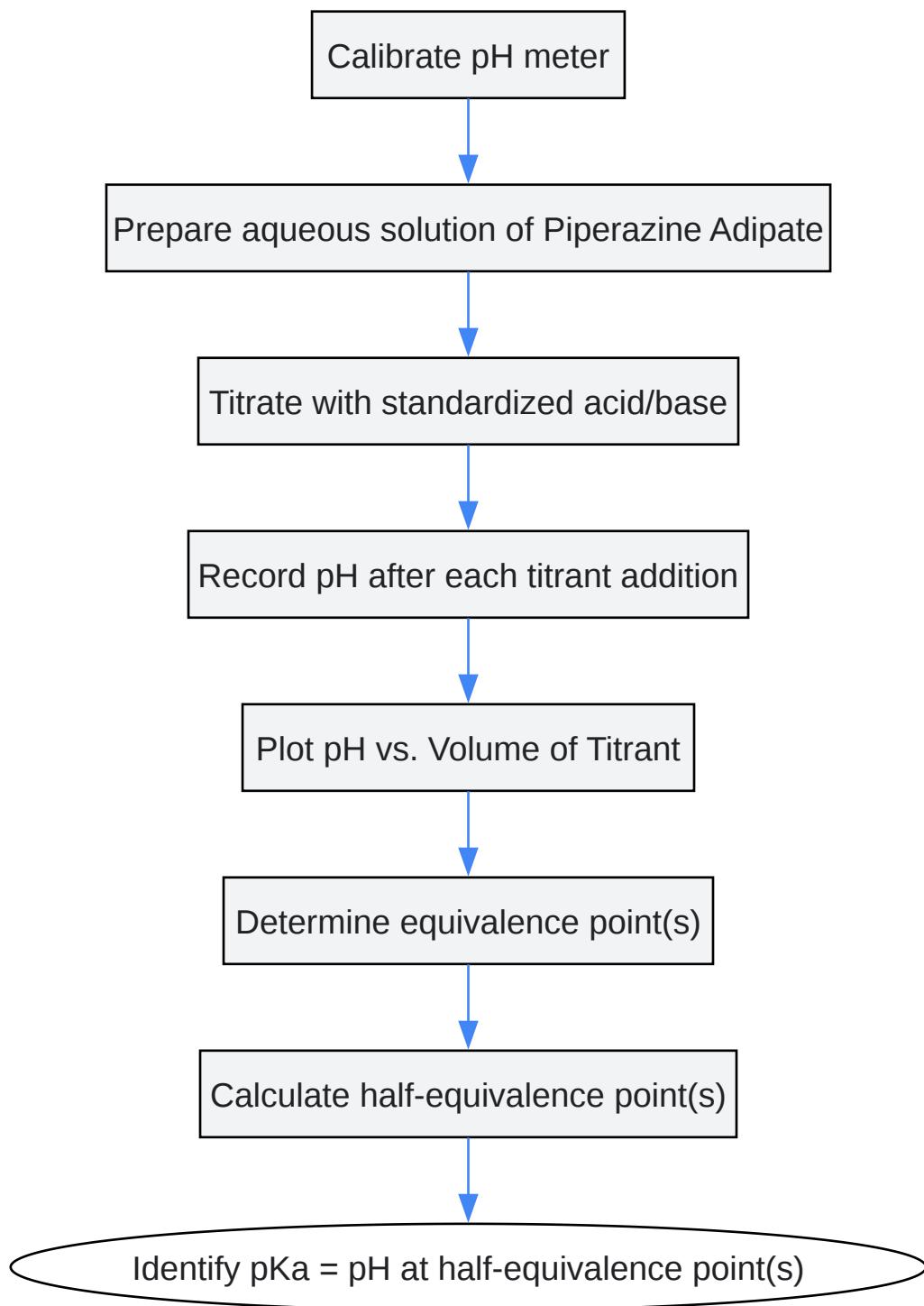
Materials:

- **Piperazine adipate**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette

Procedure:

- Accurately weigh a known amount of **piperazine adipate** and dissolve it in a known volume of deionized water.
- Place the solution in a beaker with a magnetic stir bar and begin stirring gently.
- Immerse the calibrated pH electrode into the solution.
- Record the initial pH of the solution.
- Titrate the solution by adding small, precise increments of the standardized HCl or NaOH solution from a burette.

- After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.
- Continue the titration well past the equivalence point(s).
- Plot the measured pH versus the volume of titrant added to generate a titration curve.
- The pKa is the pH at the half-equivalence point. For a diprotic base like piperazine, two equivalence points and two half-equivalence points will be observed. The pKa values correspond to the pH at these half-neutralization points.[\[13\]](#)



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Caption: Workflow for pKa Determination by Potentiometric Titration.

Assay by Non-aqueous Titration

This protocol is based on pharmacopeial methods for the assay of piperazine salts.[\[4\]](#)

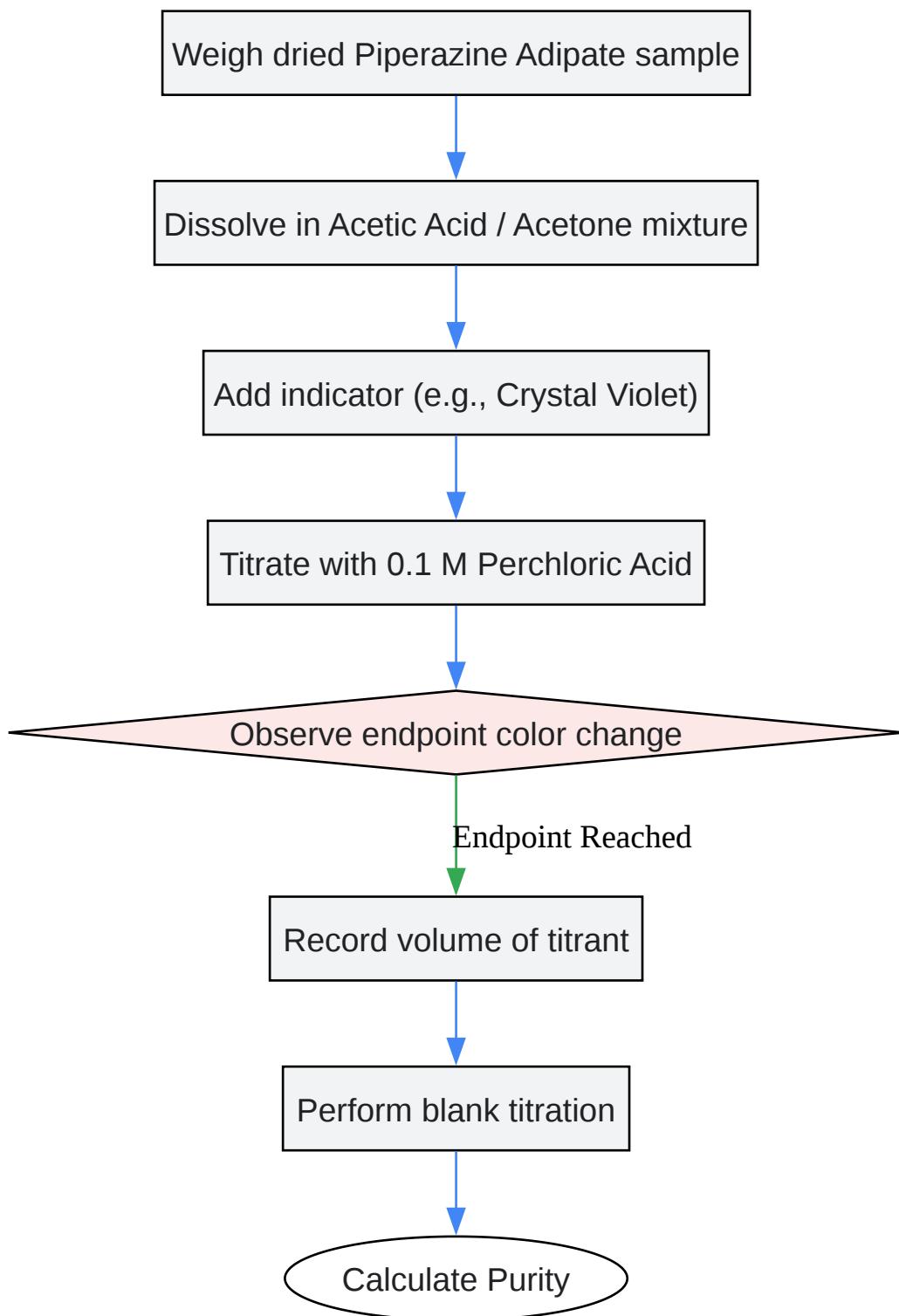
Objective: To determine the purity of a **piperazine adipate** sample.

Materials:

- **Piperazine adipate** (previously dried)
- Acetic acid for non-aqueous titration
- Acetone for non-aqueous titration
- 0.1 M Perchloric acid VS (Volumetric Solution)
- Bromocresol green-methylrosaniline chloride TS (Indicator)

Procedure:

- Accurately weigh about 0.2 g of previously dried **piperazine adipate**.
- Dissolve the sample in a mixture of 20 mL of acetic acid for non-aqueous titration and 40 mL of acetone for non-aqueous titration.
- Add 6 drops of the bromocresol green-methylrosaniline chloride indicator. The solution will appear red-purple.
- Titrate with 0.1 M perchloric acid VS until the color of the solution changes from red-purple to blue-purple.
- Perform a blank determination (titrating the solvent mixture without the sample) and make any necessary corrections.
- Calculate the percentage of **piperazine adipate** in the sample based on the volume of perchloric acid consumed.

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Caption: Workflow for Assay by Non-aqueous Titration.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Single-crystal or powder X-ray diffraction (PXRD) is the definitive method for determining the crystal structure of a solid material.[15][16]

Objective: To elucidate the three-dimensional atomic arrangement of **piperazine adipate** in its crystalline form.

General Workflow:

- Crystal Growth (for Single-Crystal XRD): Grow single crystals of sufficient size and quality, typically by slow evaporation of a saturated solution.
- Sample Preparation (for PXRD): Finely grind the crystalline powder to ensure random orientation of the crystallites.
- Data Collection: Mount the sample in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample. As the sample is rotated, the diffracted X-rays are detected at various angles (2θ).
- Data Processing: The diffraction pattern (a plot of intensity vs. 2θ) is generated. For PXRD, this pattern serves as a fingerprint of the crystalline phase.[16]
- Structure Solution and Refinement (for Single-Crystal XRD): The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[15]

Conclusion

The data and protocols presented in this guide offer a comprehensive technical resource for researchers working with **piperazine adipate**. Accurate determination of its physicochemical properties is a critical prerequisite for advanced studies, including formulation development, quality control, and understanding its biological activity. The provided workflows serve as a practical foundation for laboratory investigation, ensuring consistency and reliability in experimental outcomes.

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